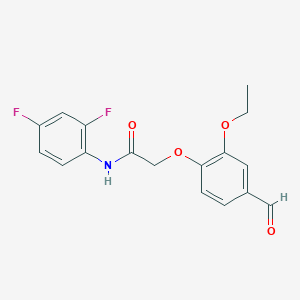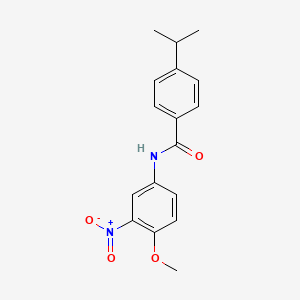
N-(2,4-difluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
説明
N-(2,4-difluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of small molecules that can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
作用機序
N-(2,4-difluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide selectively targets cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. Bcl-2 is a protein that plays a crucial role in regulating apoptosis, or programmed cell death. In cancer cells, Bcl-2 is often overexpressed, which leads to the inhibition of apoptosis and the promotion of cell survival. This compound binds to Bcl-2 and disrupts its activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound can also inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. Furthermore, this compound can also inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective candidate for drug development. Furthermore, this compound has a selective mechanism of action that targets cancer cells while sparing normal cells, which reduces the risk of toxicity. However, this compound also has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
N-(2,4-difluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has significant potential for future research in cancer treatment. Some of the possible future directions for research include:
1. Combination therapy: this compound can be combined with other chemotherapeutic agents to enhance its efficacy and reduce the risk of drug resistance.
2. Targeted drug delivery: this compound can be encapsulated in nanoparticles or liposomes to improve its solubility and targeted delivery to cancer cells.
3. Preclinical studies: Further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine the optimal dosage and administration schedule.
Conclusion:
This compound is a promising candidate for cancer treatment due to its selective mechanism of action and potential therapeutic effects. Further research is needed to evaluate its safety and efficacy in animal models and clinical trials. With continued research and development, this compound may become a valuable addition to the arsenal of cancer therapies.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been extensively studied for its potential therapeutic effects in cancer treatment. Several studies have shown that this compound can selectively induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. This mechanism of action makes this compound a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-2-23-16-7-11(9-21)3-6-15(16)24-10-17(22)20-14-5-4-12(18)8-13(14)19/h3-9H,2,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYFYUMOGWXOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4399919.png)
![4-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4399929.png)
![N-phenyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B4399934.png)
![2-{2-chloro-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4399935.png)
![3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4399942.png)
![2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)
![N-[4-(butylthio)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4399972.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)

